N-Cyclopropyl-2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide
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Overview
Description
N-Cyclopropyl-2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, a benzimidazole ring, and a piperidine moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the piperidine group, and the attachment of the cyclopropyl and acetamide functionalities. Common synthetic routes may involve:
Formation of Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Piperidine Group: The piperidine moiety can be introduced via nucleophilic substitution reactions using appropriate piperidine derivatives.
Attachment of Cyclopropyl and Acetamide Groups: These groups can be introduced through cyclopropanation reactions and amidation reactions, respectively.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-Cyclopropyl-2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-oxo-2-(piperazin-1-yl)acetamide
- 2-Cyclopropyl-N- { (1R,3R,4aS,9aR)-1- (hydroxymethyl)-3- -3,4,4a,9a-tetrahydro-1H-pyrano [3,4-b] benzofuran-6-yl}acetamid
Uniqueness
N-Cyclopropyl-2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H24N4O2S |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-cyclopropyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C19H24N4O2S/c24-17(20-14-8-9-14)13-26-19-21-15-6-2-3-7-16(15)23(19)12-18(25)22-10-4-1-5-11-22/h2-3,6-7,14H,1,4-5,8-13H2,(H,20,24) |
InChI Key |
BPGYUQPVPUUARB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2SCC(=O)NC4CC4 |
Origin of Product |
United States |
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